8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Description
8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2,4-triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with target receptors through hydrogen bonding and dipole interactions . The specific mode of action for “8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione” would depend on its specific targets, which are currently unknown.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. In general, 1,2,4-triazoles have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” are currently unknown. In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazole class .
Properties
IUPAC Name |
8-(4-fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-9(2)23-12-14(21(3)17(26)22(4)15(12)25)24-13(19-20-16(23)24)10-5-7-11(18)8-6-10/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAFPCEKAQAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.